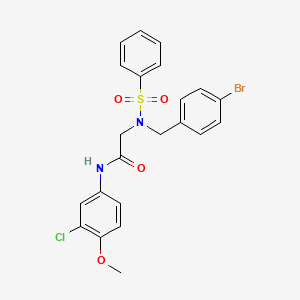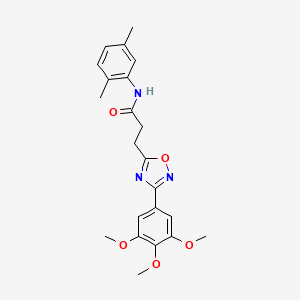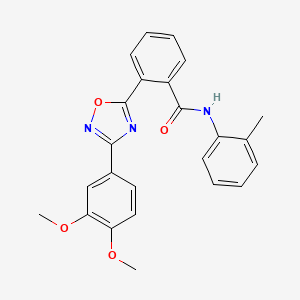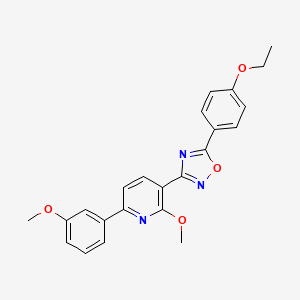![molecular formula C19H28ClN3O4S B7694260 N-cyclohexyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7694260.png)
N-cyclohexyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide, also known as S 38093, is a novel compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the 5-HT6 receptor, which is a member of the serotonin receptor family. The 5-HT6 receptor is primarily expressed in the brain and is involved in various physiological and pathological processes, including cognition, mood, and appetite regulation.
作用机制
S 38093 acts as a selective antagonist of the 5-HT6 receptor, which is primarily expressed in the brain. The 5-HT6 receptor is involved in various physiological and pathological processes, including cognition, mood, and appetite regulation. By blocking the 5-HT6 receptor, S 38093 modulates the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, appetite, and cognition.
Biochemical and physiological effects:
S 38093 has been shown to have a range of biochemical and physiological effects, particularly in the brain. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce food intake and body weight in animal models of obesity and diabetes. Additionally, S 38093 has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
实验室实验的优点和局限性
The main advantage of using S 38093 in lab experiments is its high affinity and selectivity for the 5-HT6 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Additionally, S 38093 has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of using S 38093 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of S 38093. One area of research is the potential therapeutic applications of S 38093 in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Another area of research is the potential applications of S 38093 in the field of obesity and diabetes, particularly in the regulation of appetite and glucose metabolism. Additionally, further studies are needed to elucidate the precise mechanisms of action of S 38093 and its effects on various neurotransmitter systems.
合成方法
The synthesis of S 38093 involves several steps, including the reaction of 4-methylpiperidine with 2-bromoacetyl chloride, followed by the reaction of the resulting compound with cyclohexylamine. The final step involves the reaction of the resulting compound with benzenesulfonyl chloride. The overall yield of the synthesis is around 30% with a purity of over 99%.
科学研究应用
S 38093 has been extensively studied for its potential therapeutic applications, particularly in the field of neuropsychiatry. It has been shown to have a high affinity and selectivity for the 5-HT6 receptor, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has also been shown to have potential applications in the field of obesity and diabetes, as the 5-HT6 receptor is involved in the regulation of appetite and glucose metabolism.
属性
IUPAC Name |
[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O4S/c1-3-21-10-12-22(13-11-21)19(24)15-6-8-23(9-7-15)28(25,26)16-4-5-18(27-2)17(20)14-16/h4-5,14-15H,3,6-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPJVYZWZNXDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B7694192.png)
![2-(4-methoxyphenyl)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7694196.png)


![5-oxo-3-phenyl-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694214.png)
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7694216.png)



![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7694237.png)

![N-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide](/img/structure/B7694258.png)